SU11274 Kinase Selectivity Profile vs. PHA-665752: Distinct Off-Target Signatures
SU11274 and PHA-665752 are both selective c-Met inhibitors, but their off-target kinase inhibition profiles are distinct. SU11274 exhibits no detectable activity against PDGFRβ, EGFR, and Tie2 at concentrations up to 10–100 μM . In contrast, the full selectivity panel of PHA-665752 against these specific kinases is not identically documented in the same assay format, and PHA-665752 demonstrates a Ki of 4 nM with >50-fold selectivity over a broader panel [1]. The absence of PDGFRβ, EGFR, and Tie2 inhibition by SU11274 is a quantitatively defined characteristic that may influence pathway-specific interpretation in co-culture or stromal-dependent models.
| Evidence Dimension | Kinase off-target inhibition |
|---|---|
| Target Compound Data | PDGFRβ: no inhibition; EGFR: no inhibition; Tie2: no inhibition |
| Comparator Or Baseline | PHA-665752: Ki 4 nM for c-Met; >50-fold selectivity over diverse kinases |
| Quantified Difference | SU11274 shows zero inhibition of PDGFRβ/EGFR/Tie2; PHA-665752 selectivity defined as >50-fold over panel |
| Conditions | Cell-free kinase assay panel |
Why This Matters
Researchers studying c-Met signaling in contexts where PDGFRβ or EGFR cross-talk is relevant should select SU11274 to avoid confounding off-target effects on these pathways.
- [1] Christensen JG, et al. A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo. Cancer Res. 2003;63(21):7345-7355. View Source
